![molecular formula C16H12F3N3O2S B2557898 3-Amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 625377-37-9](/img/structure/B2557898.png)

3-Amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

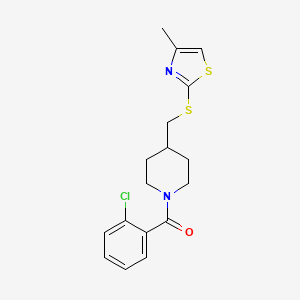

This compound is a chemical with the molecular formula C22H16F3N3O2S and a molecular weight of 443.4415496 . It is a derivative of thieno[2,3-b]pyridine .

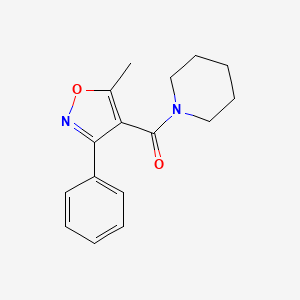

Molecular Structure Analysis

The molecular structure of this compound includes a thieno[2,3-b]pyridine core, which is a bicyclic structure consisting of a thiophene ring fused with a pyridine ring . It also has a trifluoromethyl group, an amine group, and a methoxyphenyl group attached to the core .Aplicaciones Científicas De Investigación

Synthesis and Antiproliferative Activity

Research has shown that analogues of 3-Amino-2-arylcarboxamide-thieno[2,3-b]pyridines exhibit antiproliferative properties by targeting specific enzymes such as phospholipase C. These compounds, including modifications at certain positions, have been explored for their structure-activity relationships, demonstrating the crucial role of functional group modifications in enhancing or diminishing antiproliferative activity. For instance, modifications at C-5 have led to the discovery of compounds with greater activity, indicating the potential for designing targeted anticancer agents (van Rensburg et al., 2017).

Heterocyclic Chemistry Studies

The compound's structure has facilitated the synthesis of novel heterocyclic systems. For example, derivatives of 5-Aminothieno[2,3-d]pyrimidines have been transformed into dipyrimidines, showcasing the compound's utility in creating complex heterocyclic structures that could have various biological activities (Clark & Hitiris, 1984).

Novel Pyrido and Pyrimidine Derivatives

Another area of application is the synthesis of pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related systems, which are prepared from carboxamides and demonstrate the versatility of this scaffold in generating diverse bioactive molecules. These compounds have been used as synthons for further chemical transformations, enriching the chemical space for drug discovery (Bakhite et al., 2005).

Cytotoxicity Studies

Additionally, the compound has served as a basis for developing derivatives with significant antiproliferative activity against various cancer cell lines. Studies have synthesized and evaluated numerous derivatives, identifying specific modifications that lead to compounds with potent activity, particularly against melanoma and breast cancer cell lines. This research underscores the compound's relevance in oncology, highlighting its potential as a scaffold for anticancer drugs (Hung et al., 2014).

Mecanismo De Acción

- The primary target of this compound is crucial for understanding its effects. Unfortunately, specific information about the exact target remains limited in the available literature .

- Detailed pharmacokinetic data specific to this compound are scarce .

Target of Action

Pharmacokinetics

- How well the compound is absorbed after administration (e.g., oral, intravenous). Its distribution within tissues and organs. Enzymatic breakdown in the liver. Elimination through urine or feces.

Direcciones Futuras

Propiedades

IUPAC Name |

3-amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3N3O2S/c1-24-8-4-2-3-7(5-8)10-6-9(16(17,18)19)11-12(20)13(14(21)23)25-15(11)22-10/h2-6H,20H2,1H3,(H2,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHMNKWKPFSGYHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-3-(3-methylbutyl)-2-(methylsulfanyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2557815.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-4-propylthiadiazole-5-carboxamide](/img/structure/B2557824.png)

![5-Methyl-2-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2557828.png)

![2-(3-(4-bromophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-cyclopentylacetamide](/img/structure/B2557829.png)

![2-[2-(2,4-dichloro-5-propan-2-yloxyanilino)-2-oxoethyl]sulfinyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2557830.png)

![N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B2557832.png)

![1-(4-bromophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2557833.png)

![2-amino-N-(2-chlorobenzyl)-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2557834.png)